molecular formula C10H8FNO B2994364 6'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one CAS No. 1378834-16-2

6'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one

Cat. No.: B2994364
CAS No.: 1378834-16-2
M. Wt: 177.178
InChI Key: MGSBFWIIFWQXSG-UHFFFAOYSA-N
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Description

6'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one (CAS: 1378834-16-2, molecular formula: C₁₀H₈FNO) is a fluorinated spirocyclic oxindole derivative. Its structure features a cyclopropane ring fused to an indolin-2-one scaffold, with a fluorine substituent at the 6' position of the indole moiety. This compound has garnered interest due to its incorporation into sisunatovir, an investigational antiviral agent targeting respiratory syncytial virus (RSV) . The spiro[cyclopropane-1,3'-indolin]-2'-one core is recognized for its conformational rigidity, which enhances binding affinity to biological targets .

Properties

IUPAC Name

6-fluorospiro[1H-indole-3,1'-cyclopropane]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO/c11-6-1-2-7-8(5-6)12-9(13)10(7)3-4-10/h1-2,5H,3-4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGSBFWIIFWQXSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C3=C(C=C(C=C3)F)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Fluorospiro[cyclopropane-1,3’-indolin]-2’-one typically involves the formation of the spirocyclic structure through cyclopropanation reactions. One common method involves the reaction of an indoline derivative with a fluorinated cyclopropane precursor under specific conditions. For example, the use of diazo compounds in the presence of a transition metal catalyst can facilitate the formation of the cyclopropane ring . The reaction conditions often require careful control of temperature and solvent to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of 6’-Fluorospiro[cyclopropane-1,3’-indolin]-2’-one may involve scalable synthetic routes that ensure consistent quality and yield. These methods often utilize continuous flow reactors and automated systems to optimize reaction conditions and minimize human error. The use of high-purity starting materials and advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

6’-Fluorospiro[cyclopropane-1,3’-indolin]-2’-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxindole derivatives, reduced spirocyclic compounds, and substituted indoline derivatives. These products can have different physical and chemical properties, making them useful for various applications .

Scientific Research Applications

6’-Fluorospiro[cyclopropane-1,3’-indolin]-2’-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structural features make it a potential candidate for studying biological interactions and mechanisms.

    Medicine: Research into the compound’s pharmacological properties has shown potential for developing new therapeutic agents.

    Industry: The compound can be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 6’-Fluorospiro[cyclopropane-1,3’-indolin]-2’-one involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can influence its electronic properties, affecting its binding affinity and selectivity for certain targets. The spirocyclic structure can also impact the compound’s conformational flexibility, influencing its interactions with biological molecules . Detailed studies on the compound’s mechanism of action are essential to understand its potential therapeutic effects and applications.

Comparison with Similar Compounds

Key Observations :

  • Fluorine at the 6' position enhances metabolic stability and bioavailability due to its electronegativity and small size .
  • Methoxy groups (e.g., CFI-400945) improve solubility and pharmacokinetic profiles .

Anticancer Activity

  • CFI-400945: Inhibits PLK4 with IC₅₀ < 10 nM, demonstrating nanomolar potency against breast and colon cancer cell lines. Orally bioavailable in rodent models .
  • Unspecified spiro[...]-2'-ones : Exhibited IC₅₀ < 20 μM against HT-29 (colon), DU-145 (prostate), and MCF-7 (breast) cancer cells .
  • Compound 82a : A related indazolyl-spirocyclopropane derivative showed strong Pim kinase inhibition (IC₅₀: 0.4–1.1 nM) but moderate cellular activity (IC₅₀: 1400 nM in KMS-12 BM cells) .

Antiviral Activity

  • Sisunatovir : The 6'-fluoro derivative is a critical component, though specific IC₅₀ data remain undisclosed .

Structure-Activity Relationships (SAR)

  • Stereochemistry : The (1R,2S) configuration in CFI-400945 optimizes PLK4 binding, highlighting the importance of stereogenic centers .
  • Electron-Withdrawing Groups : Fluorine at 6' enhances target engagement through dipole interactions and reduced metabolic degradation .
  • Spirocyclic Rigidity : The cyclopropane ring enforces a planar conformation, improving affinity for kinases and viral targets .

Biological Activity

6'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its synthesis, biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by a spirocyclic structure that includes a cyclopropane ring fused with an indoline moiety. The presence of a fluorine atom at the 6' position enhances its reactivity and biological profile. The synthesis of this compound typically involves cyclopropanation reactions, often utilizing diazo compounds in the presence of transition metal catalysts to form the spirocyclic structure .

Anticancer Properties

Research has indicated that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, compounds with similar spirocyclic structures have shown effectiveness against human colorectal cancer cells by destabilizing microtubules, which is crucial for cell division .

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineIC50 (µM)
HCT1164
HCT1510
H630R15

These values suggest that the compound has potent anti-proliferative effects comparable to established chemotherapeutics.

The mechanism by which this compound exerts its biological effects is believed to involve interactions with cellular pathways that regulate apoptosis and cell cycle progression. The fluorine atom may enhance binding affinity to specific targets within cancer cells, leading to decreased expression of proteins such as β-tubulin and c-Myc, which are critical in cell growth and survival .

Case Studies and Research Findings

Recent studies have focused on the pharmacological applications of spirocyclic compounds similar to this compound. For example:

  • Study on Microtubule Destabilization : A bis-cyclopropane analog was shown to inhibit tubulin polymerization effectively, leading to apoptosis in colorectal cancer cells. This study highlighted the potential for spirocyclic compounds to serve as microtubule inhibitors .
  • Antiviral Activity : While primarily studied for anticancer properties, some fluorinated cyclopropanes have demonstrated antiviral activity against viruses like Epstein-Barr virus (EBV) . This suggests a broader therapeutic potential for compounds in this class.

Q & A

Basic Research Questions

Q. How can synthetic yield be optimized for 6'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one?

  • Methodological Answer : Optimize reaction conditions by adjusting stoichiometric ratios (e.g., 1:1.5 molar ratio of precursor to fluorinated arylacetylene) and solvent systems. Purification via column chromatography with silica gel and gradient elution (e.g., PE:EA = 15:1) improves yield . Thermal stability studies (TGA/DSC) should precede synthesis to avoid decomposition during heating .

Q. What analytical techniques are recommended for confirming the spirocyclic structure and fluorine substitution?

  • Methodological Answer :

  • Stereochemistry : Use 2D NMR (¹H-¹H COSY, NOESY) to resolve spatial arrangements in the cyclopropane-indoline fused system .
  • Fluorine position : ¹⁹F NMR coupled with HSQC for correlation to adjacent protons .
  • Crystallography : Single-crystal X-ray diffraction (as in CCDC 1000773) provides definitive structural proof .

Q. How to assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds (e.g., monitor mass loss at 150–200°C) .
  • pH Stability : Use HPLC-UV to track degradation products after incubation in buffered solutions (pH 2–12) over 24–72 hours. Compare retention times with synthetic standards .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for this compound be resolved?

  • Methodological Answer : Cross-validate assays using orthogonal techniques (e.g., enzyme inhibition vs. cellular viability assays). Replicate studies under standardized conditions (e.g., cell line authentication, solvent controls). Perform meta-analyses to identify confounding variables (e.g., impurity profiles from divergent synthesis routes) .

Q. What computational frameworks are suitable for studying its reactivity in spirocyclization reactions?

  • Methodological Answer :

  • Mechanistic Insights : Apply DFT calculations (B3LYP/6-31G*) to model transition states and activation energies for cyclopropane ring formation .
  • Solvent Effects : Use COMSOL Multiphysics with AI-driven parameter optimization to simulate reaction kinetics in polar aprotic solvents .

Q. How to design a factorial experiment for synthesizing derivatives with modified bioactivity?

  • Methodological Answer : Implement a 2³ factorial design to test variables:

  • Factors : Precursor substituents (electron-withdrawing vs. donating), catalyst loading (5–10 mol%), and reaction time (12–24 hrs).
  • Response Metrics : Yield, purity (HPLC area%), and in vitro IC₅₀ .

Q. What theoretical frameworks guide structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :

  • Electronic Effects : Apply Hammett σ constants to correlate fluorine’s electronegativity with spirocyclic ring strain .
  • Conformational Analysis : Use molecular dynamics (MD) simulations (AMBER force field) to predict bioactive conformers .

Methodological Notes

  • Data Validation : Always cross-reference spectroscopic data (e.g., FT-IR, UV-Vis) with synthetic intermediates to rule out isomeric byproducts .
  • Ethical Replication : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) when publishing synthetic protocols or computational models .

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